

Levomepromazine Maleate: A Comprehensive Technical Guide on its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomepromazine maleate, a phenothiazine derivative, is a low-potency typical antipsychotic with a broad pharmacological profile. It is recognized for its sedative, antiemetic, and analgesic properties, in addition to its antipsychotic effects. A thorough understanding of its physicochemical properties is fundamental for the formulation development, quality control, and optimization of its therapeutic efficacy. This technical guide provides an in-depth overview of the core physicochemical characteristics of **levomepromazine maleate**, complete with experimental methodologies and visual representations of its signaling pathways.

Physicochemical Properties

The physicochemical properties of **levomepromazine maleate** are summarized in the table below, providing a consolidated reference for key quantitative data.



Property	Value	References
Chemical Name	N-[(2R)-3-(2- Methoxyphenothiazin-10-yl)-2- methylpropyl]-N,N- dimethylamine monomaleate	[1]
CAS Number	7104-38-3	[2]
Molecular Formula	C19H24N2OS·C4H4O4	[1]
Molecular Weight	444.54 g/mol	[1][3]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	182 - 190 °C (with decomposition)	[1][5]
Solubility	- Water: Very slightly soluble (0.1 - 1 g/L at 20°C)[1][6][7]- Acetic Acid (100%): Freely soluble[1]- Chloroform: Soluble[1]- Methanol: Sparingly soluble[1]- Ethanol (95%): Slightly soluble[1]- Acetone: Slightly soluble[1]- Diethyl Ether: Practically insoluble[1]	[1][6][7]
рКа	9.19	[8]
LogP (Octanol-Water Partition Coefficient)	4.84	[9]
Optical Rotation	[α] ²⁰ D: -13.5° to -16.5° (0.5 g in 20 mL chloroform)	[1]

Experimental Protocols



Detailed methodologies are crucial for the accurate determination and verification of the physicochemical properties of active pharmaceutical ingredients. Below are descriptions of key experimental protocols relevant to **levomepromazine maleate**.

Melting Point Determination

The melting point is a critical indicator of purity. A standard method for its determination is the capillary melting point test.

Protocol:

- A small, finely powdered sample of levomepromazine maleate is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.[10]

Solubility Determination

Solubility data is essential for formulation development, particularly for predicting dissolution and absorption characteristics. The shake-flask method is a common technique for determining equilibrium solubility.

Protocol:

- An excess amount of levomepromazine maleate is added to a known volume of the solvent
 of interest (e.g., water, buffers of different pH) in a sealed container.
- The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.



 The concentration of levomepromazine maleate in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5][11]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter influencing the solubility and absorption of ionizable drugs.

Spectrophotometric titration is a widely used method for pKa determination.

Protocol:

- A solution of **levomepromazine maleate** of known concentration is prepared.
- The UV-Vis absorbance spectrum of the solution is recorded at various pH values, typically covering a range of at least 2 pH units above and below the expected pKa.
- The change in absorbance at a specific wavelength is plotted against the pH.
- The pKa is determined from the inflection point of the resulting sigmoidal curve.[12]

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is the traditional approach for LogP determination.

Protocol:

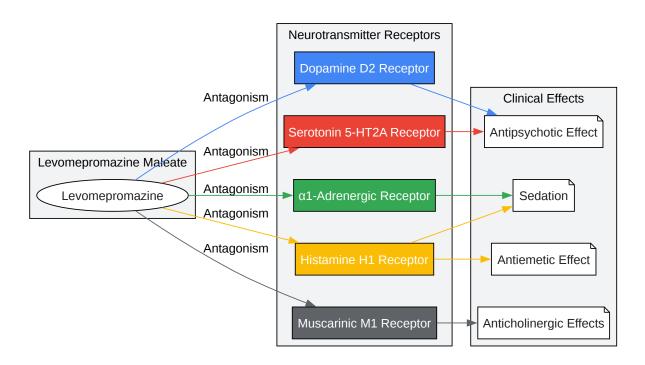
- A solution of levomepromazine maleate is prepared in one of the two immiscible phases (noctanol or water).
- Equal volumes of pre-saturated n-octanol and water are added to a flask containing the drug solution.
- The flask is shaken until equilibrium is reached.



- The two phases are separated, and the concentration of levomepromazine maleate in each phase is determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
- The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[9][12]

Signaling Pathway and Mechanism of Action

Levomepromazine maleate exerts its therapeutic effects through the antagonism of multiple neurotransmitter receptors in the central nervous system. This multi-receptor blockade contributes to its wide range of clinical effects, including antipsychotic, sedative, and antiemetic actions.



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